molecular formula C10H19NO B1433721 (1-Cyclobutylpiperidin-4-yl)methanol CAS No. 1425972-60-6

(1-Cyclobutylpiperidin-4-yl)methanol

Cat. No. B1433721
CAS RN: 1425972-60-6
M. Wt: 169.26 g/mol
InChI Key: MXAHTKBCPSVRPF-UHFFFAOYSA-N
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Description

“(1-Cyclobutylpiperidin-4-yl)methanol” is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 . It is used in pharmaceutical testing .


Synthesis Analysis

Piperidine derivatives, such as “this compound”, are important synthetic fragments for designing drugs . A series of novel diphenyl (piperidin-4-yl)methanol derivatives were synthesized and characterized by 1 H NMR, LC/MS, FTIR, and elemental analyses .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutyl group attached to the 4-position of a piperidine ring, with a methanol group attached to the nitrogen of the piperidine ring .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C10H19NO), molecular weight (169.26), and its use in pharmaceutical testing .

Scientific Research Applications

Catalytic Applications

  • A tris(triazolyl)methanol-Cu(I) structure, prepared through a cycloaddition process, exhibits outstanding catalytic activity for Huisgen 1,3-dipolar cycloadditions. This compound, characterized by its low catalyst loadings and compatibility with free amino groups, significantly contributes to the field of organic synthesis (Ozcubukcu et al., 2009).

Synthesis of Chiral Ligands

  • Novel β-amino alcohols based on l-pipecolinic acid have been synthesized from compounds like (2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol. These chiral ligands show unique behavior in controlling the stereochemistry of reactions such as the addition of diethylzinc to benzaldehyde, highlighting their importance in asymmetric synthesis (Alvarez-Ibarra et al., 2010).

Methanol Utilization in Organic Reactions

  • Methanol serves as a hydrogen donor in various organic transformations, notably in the reduction of ketones to alcohols. This research emphasizes the versatility of methanol in chemical synthesis, where it's oxidized to methyl formate while catalyzing reductions (Smith & Maitlis, 1985).

Biological Membrane Studies

  • Methanol's impact on lipid dynamics in biological and synthetic membranes has been studied, revealing that it significantly accelerates lipid transfer and flip-flop kinetics. This insight is crucial for understanding methanol's role in membrane structure-function relationships (Nguyen et al., 2019).

Synthesis of Biomimetic Chelating Ligands

  • The compound (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, prepared through a multi-step process, shows potential as a precursor for synthesizing biomimetic chelating ligands, contributing to the field of bio-inspired chemistry (Gaynor et al., 2023).

Synthesis of Biochemical Compounds

  • E. coli strains have been engineered to use methanol as a sole carbon source, leading to the synthetic methanol auxotrophy phenotype. This approach enables the use of methanol for the bioproduction of chemicals like ethanol and 1-butanol (Chen et al., 2018).

Safety and Hazards

“(1-Cyclobutylpiperidin-4-yl)methanol” is intended for scientific research and development only and should be used under the supervision of a technically qualified individual .

Future Directions

Piperidine derivatives, such as “(1-Cyclobutylpiperidin-4-yl)methanol”, play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug design .

properties

IUPAC Name

(1-cyclobutylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAHTKBCPSVRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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